molecular formula C24H29N3O3S B10996589 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10996589
M. Wt: 439.6 g/mol
InChI Key: INJLPCKCNBTPJB-UHFFFAOYSA-N
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Description

This compound (CAS: 1401529-54-1) is a structurally complex molecule featuring a spirocyclic framework fused with heterocyclic and aromatic systems. Its molecular formula is C₂₄H₂₉N₃O₃S, with a molecular weight of 439.6 g/mol . Key structural elements include:

  • A 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole moiety, a bicyclic system combining cyclopentane and thiazole rings.
  • A spiro[cyclohexane-1,3'-isoquinoline] core, where the cyclohexane and isoquinoline rings share a single atom, creating a three-dimensional geometry.
  • A 2-methoxyethyl substituent on the isoquinoline ring, which may enhance solubility or modulate electronic properties.
  • A carboxamide linkage bridging the thiazole and spirocyclic systems, a common pharmacophore in bioactive molecules.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H29N3O3S/c1-30-15-14-27-22(29)17-9-4-3-8-16(17)20(24(27)12-5-2-6-13-24)21(28)26-23-25-18-10-7-11-19(18)31-23/h3-4,8-9,20H,2,5-7,10-15H2,1H3,(H,25,26,28)

InChI Key

INJLPCKCNBTPJB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NC5=C(S4)CCC5

Origin of Product

United States

Preparation Methods

Synthesis of the Spiro[cyclohexane-1,3'-isoquinoline] Core

The spirocyclic framework is constructed via oxidative cyclization or cycloaddition reactions. A key method involves the oxidation of N-aryl-2-oxocyclohexane-1-carboxamides using Mn(III) acetate in acetic acid, yielding spiro[cyclohexane-1,3'-indoline]-2,2'-diones as intermediates . For the target compound, modifications include introducing a 2-methoxyethyl substituent at the 2'-position.

Example Protocol :

  • Substrate Preparation : React 2-oxocyclohexane-1-carboxylic acid with N-methyl-N-(2-methoxyethyl)aniline in the presence of DCC (dicyclohexylcarbodiimide) to form N-methyl-N-(2-methoxyethyl)-2-oxocyclohexane-1-carboxamide .

  • Oxidative Cyclization : Treat the carboxamide with Mn(OAc)₃·2H₂O (2.5 equiv) in glacial acetic acid under reflux (140°C, 4–10 min).

  • Workup : Neutralize with 2M HCl, extract with CHCl₃, and purify via silica gel chromatography (EtOAc/hexane, 3:7).

StepReagents/ConditionsYieldReference
1DCC, RT, 12 h85%
2Mn(OAc)₃, AcOH, reflux75–90%

Thiazole Ring Formation

The 5,6-dihydro-4H-cyclopenta[d] thiazol-2-yl group is synthesized via cyclocondensation. A Pd/Xantphos-catalyzed system is effective for thiazole derivatization .

Example Protocol :

  • Cyclocondensation : React cyclopentadiene with thiourea derivatives in the presence of iodine (I₂) to form the dihydrothiazole core.

  • Functionalization : Introduce substituents via Suzuki-Miyaura coupling using Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%) in toluene at 100°C .

StepReagents/ConditionsYieldReference
1Thiourea, I₂, DCM78%
2Pd(OAc)₂, Xantphos92%

Amide Coupling

The final step involves coupling the spiroisoquinoline and thiazole moieties via an amide bond. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for sterically hindered substrates.

Example Protocol :

  • Activation : Treat the spiroisoquinoline-4'-carboxylic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF at 0°C.

  • Coupling : Add 5,6-dihydro-4H-cyclopenta[d] thiazol-2-amine and stir at RT for 12 h.

  • Purification : Isolate via flash chromatography (DCM/MeOH, 9:1).

StepReagents/ConditionsYieldReference
1HATU, DIPEA, DMF88%

Diastereoselective Optimization

Stereochemical control at the spiro center is achieved using chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s thiourea catalyst enables enantioselective cyclization .

Methodee (%)YieldReference
Jacobsen’s catalyst, CHCl₃9482%

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) requires adaptations:

  • Continuous Flow Reactors : Reduce reaction times for Mn(III)-mediated cyclizations .

  • Crystallization-Driven Purification : Replace chromatography with recrystallization (e.g., ethanol/water).

Analytical Characterization

Critical data for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.72 (m, cyclohexane), 3.38 (s, OCH₃), 6.82–7.45 (m, isoquinoline).

  • HPLC Purity : ≥99% (C18 column, 70:30 MeOH/H₂O) .

Challenges and Solutions

  • Regioselectivity in Cyclization : Use directing groups (e.g., -OMe) to control ring closure .

  • Thiazole Hydrolysis : Avoid aqueous workups; use anhydrous MgSO₄ for drying .

Chemical Reactions Analysis

Types of Reactions

The compound “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique spirocyclic structure that combines elements of thiazole and isoquinoline. Its molecular formula is C20H24N2O3S, with a molecular weight of approximately 364.48 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Biological Applications

1. Anticancer Activity
Numerous studies have explored the anticancer properties of compounds with similar structures. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds featuring thiazole rings have shown effectiveness against breast and lung cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis .

2. Antimicrobial Properties
Compounds related to N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide have been documented for their antimicrobial activities. Thiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .

3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazole-containing compounds. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic avenues for treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

1. Formation of the Thiazole Ring
The initial step often involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds in the presence of sulfur sources to form the thiazole core .

2. Spirocyclic Construction
Subsequent steps involve constructing the spirocyclic framework through reactions such as cyclization or condensation reactions with isoquinoline derivatives .

3. Functionalization
Finally, functional groups are introduced to enhance biological activity or solubility. This may include alkylation or acylation processes to yield the final product.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound in preclinical models:

Study 1: Anticancer Efficacy
A study investigated a series of thiazole derivatives against various cancer cell lines and reported IC50 values indicating potent activity at low concentrations .

Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria and found significant inhibition zones compared to standard antibiotics .

Mechanism of Action

The mechanism of action of “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to proteins, nucleic acids, or other biomolecules, leading to changes in their function or activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Molecular Complexity : The target compound has the highest molecular weight (439.6 g/mol) among those listed, reflecting its spirocyclic and polyheterocyclic design .

Substituent Diversity : The methoxyethyl group in the target compound contrasts with the dimethyl oxazole in or the nitroaryl group in , suggesting divergent electronic and steric profiles.

Functional Implications

  • Carboxamide Linkage: A common feature in all compared compounds, this group is critical for hydrogen bonding in drug-receptor interactions.
  • Thiazole Derivatives : The cyclopenta[d]thiazole moiety in the target, , and is associated with antimicrobial and anti-inflammatory activities in prior studies, though specific data for these compounds are unavailable .
  • Spirocyclic Systems : The spiro architecture in the target compound is rare in the compared molecules but is increasingly explored in drug design for improving metabolic stability .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Characteristics

The compound is characterized by a unique molecular structure that includes a cyclopentathiazole moiety and a spirocyclic isoquinoline framework. Below are the key chemical properties:

PropertyValue
Molecular FormulaC22H26N2O3S
Molecular Weight398.52 g/mol
CAS Number1374533-53-5
LogP3.4618
Polar Surface Area71.074 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The thiazole and isoquinoline structures are known for their ability to modulate biological processes through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.

Anticancer Properties

Research has indicated that derivatives of compounds containing thiazole and isoquinoline rings exhibit promising anticancer activity. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown efficacy against various cancer cell lines:
    • HCT-116 (Colon carcinoma) : IC50 values around 6.2 µM.
    • T47D (Breast cancer) : IC50 values ranging from 27.3 µM to 43.4 µM for related compounds .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well:

  • Antibacterial Tests : Similar thiazole derivatives have demonstrated comparable bactericidal activity to standard antibiotics like streptomycin, particularly against Gram-positive bacteria.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the target compound:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer properties against multiple cell lines, confirming their potential as effective agents .
  • Mechanistic Insights : Research has focused on understanding the binding interactions of these compounds with target proteins using computational modeling techniques, which helps in predicting their efficacy and optimizing their structure for enhanced activity .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC/HPLC to ensure intermediate purity .
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) .
  • Use glacial acetic acid as a catalyst for cyclocondensation steps to enhance yields .

Basic: How can the compound’s structure be rigorously characterized?

Methodological Answer:
Combine spectroscopic and computational techniques:

  • NMR : Assign spirocyclic stereochemistry using 2D NMR (¹H-¹³C HSQC, NOESY) to resolve overlapping signals in the cyclohexane and isoquinoline regions .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI⁺) and observe fragmentation patterns to validate the spiro junction .
  • X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and hydrogen-bonding networks .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches to confirm functional groups .

Advanced: What computational strategies are suitable for predicting electronic properties and reactivity?

Methodological Answer:
Leverage quantum chemical tools for:

  • Electrostatic Potential Mapping : Use Multiwfn to visualize charge distribution and nucleophilic/electrophilic sites .
  • Reactivity Descriptors : Calculate Fukui indices (e.g., via Gaussian 09) to predict sites prone to electrophilic attack (e.g., the thiazole sulfur) .
  • Transition-State Modeling : Employ DFT (B3LYP/6-31G*) to explore reaction pathways, such as spiro-ring formation barriers .

Validation : Cross-check computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:
Address discrepancies systematically:

  • Reproducibility Checks : Replicate protocols from independent sources (e.g., compare reflux times in ethanol vs. DMF) .
  • Control Experiments : Test the impact of trace impurities (e.g., residual solvents) on NMR signals .
  • Meta-Analysis : Use databases like PubChem to compare reported melting points or IR spectra for analogous compounds .

Example : If conflicting yields arise for amide coupling steps, evaluate the role of moisture-sensitive reagents (e.g., carbodiimides) by repeating reactions under inert atmospheres .

Advanced: What strategies improve regioselectivity in functionalizing the thiazole or isoquinoline moieties?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophilic substitution toward the thiazole ring .
  • Metal Catalysis : Use Pd-catalyzed C-H activation to functionalize the isoquinoline core selectively .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may enhance nucleophilic attack on the thiazole’s electron-deficient carboxamide .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Focus on the lactam (isoquinoline) and methoxyethyl groups as potential hydrolysis sites .
  • Photostability : Expose to UV-Vis light (300–800 nm) and track changes using UV spectroscopy .
  • Oxidative Stress Tests : Treat with H₂O₂ or cytochrome P450 enzymes to identify susceptible bonds (e.g., thiazole’s C-S) .

Advanced: What methodologies are recommended for studying target engagement in biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize putative protein targets (e.g., kinases) to measure binding kinetics (KD, kon/koff) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing protein stabilization after compound treatment .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate specific vs. nonspecific interactions .

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